1-(2,5-Difluorophenyl)-2,2-difluoroethan-1-ol
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Overview
Description
1-(2,5-Difluorophenyl)-2,2-difluoroethan-1-ol is an organic compound characterized by the presence of two fluorine atoms on the phenyl ring and two more on the ethan-1-ol moiety
Preparation Methods
The synthesis of 1-(2,5-Difluorophenyl)-2,2-difluoroethan-1-ol typically involves the reaction of 2,5-difluorobenzaldehyde with difluoroethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, and the product is purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
1-(2,5-Difluorophenyl)-2,2-difluoroethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Scientific Research Applications
1-(2,5-Difluorophenyl)-2,2-difluoroethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2,5-Difluorophenyl)-2,2-difluoroethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
1-(2,5-Difluorophenyl)-2,2-difluoroethan-1-ol can be compared with other similar compounds, such as:
1-(3,5-Difluorophenyl)-2,2-difluoroethan-1-ol: This compound has fluorine atoms at different positions on the phenyl ring, which can affect its chemical reactivity and biological activity.
1-(2,4-Difluorophenyl)-2,2-difluoroethan-1-ol: The different substitution pattern on the phenyl ring can lead to variations in its physical and chemical properties.
1-(2,5-Difluorophenyl)-2-propen-1-one: This compound has a different functional group (propen-1-one) instead of ethan-1-ol, which can significantly alter its reactivity and applications.
Properties
Molecular Formula |
C8H6F4O |
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Molecular Weight |
194.13 g/mol |
IUPAC Name |
1-(2,5-difluorophenyl)-2,2-difluoroethanol |
InChI |
InChI=1S/C8H6F4O/c9-4-1-2-6(10)5(3-4)7(13)8(11)12/h1-3,7-8,13H |
InChI Key |
NPHXSSRICKLZKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C(C(F)F)O)F |
Origin of Product |
United States |
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